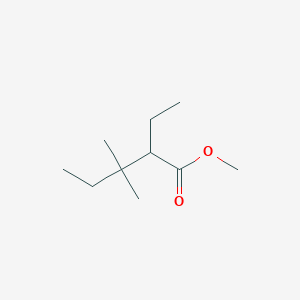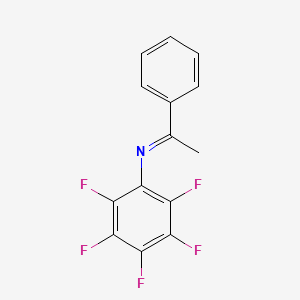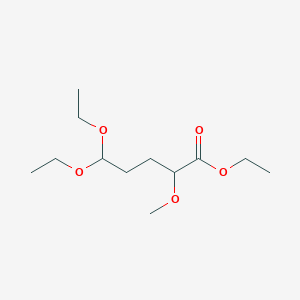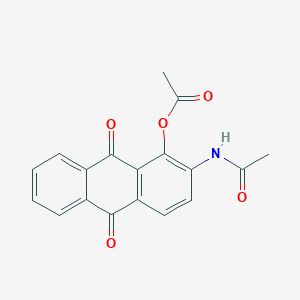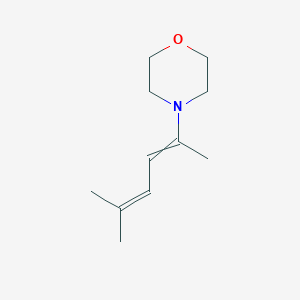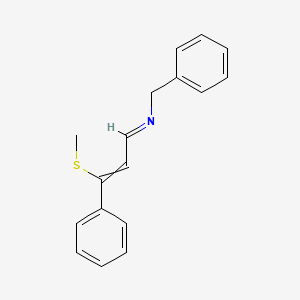
(1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine is an organic compound characterized by the presence of a benzyl group, a methylsulfanyl group, and a phenylprop-2-en-1-imine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine typically involves the reaction of benzylamine with a suitable aldehyde or ketone in the presence of a methylsulfanyl group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: (1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzyl and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
(1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methylsulfanyl group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
N-Benzylideneaniline: Similar structure but lacks the methylsulfanyl group.
N-Benzyl-3-phenylprop-2-en-1-imine: Similar structure but lacks the methylsulfanyl group.
N-Benzyl-3-(methylsulfanyl)prop-2-en-1-imine: Similar structure but lacks the phenyl group.
Uniqueness: The presence of both the methylsulfanyl and phenyl groups in (1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine makes it unique compared to other similar compounds
Properties
CAS No. |
88329-72-0 |
|---|---|
Molecular Formula |
C17H17NS |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-benzyl-3-methylsulfanyl-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C17H17NS/c1-19-17(16-10-6-3-7-11-16)12-13-18-14-15-8-4-2-5-9-15/h2-13H,14H2,1H3 |
InChI Key |
UTSOTWSKNJZKKK-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC=NCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


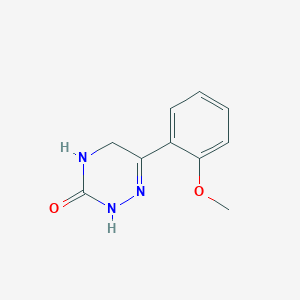
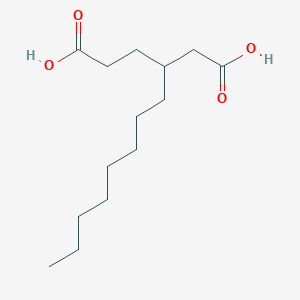
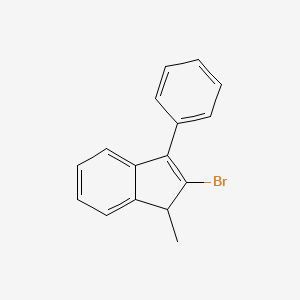
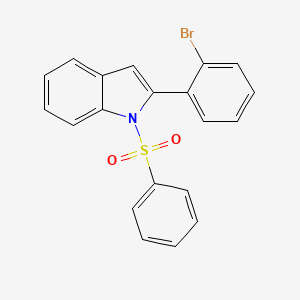
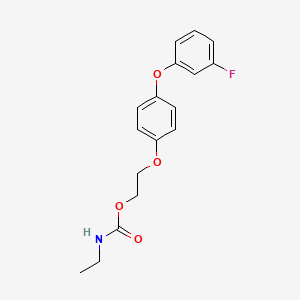
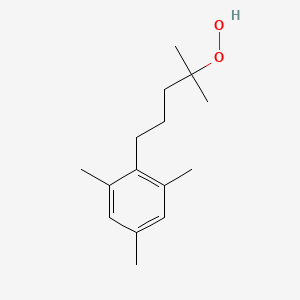
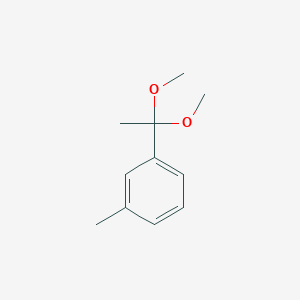
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14405819.png)
![2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B14405820.png)
